molecular formula C11H15ClO B6319555 (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol CAS No. 1212162-35-0

(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol

Cat. No.: B6319555
CAS No.: 1212162-35-0
M. Wt: 198.69 g/mol
InChI Key: WDHPUCNTAHSKSY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and an isopropyl-substituted phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxyl group. One common method is the reaction of 4-isopropylbenzyl chloride with a chiral auxiliary to ensure the correct stereochemistry. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or platinum complexes can be used to facilitate the chlorination and hydroxylation steps. The process is optimized to ensure high enantiomeric purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-chloro-1-[4-(propan-2-yl)phenyl]ethanone.

    Reduction: Formation of 1-[4-(propan-2-yl)phenyl]ethanol.

    Substitution: Formation of 2-azido-1-[4-(propan-2-yl)phenyl]ethanol or 2-thio-1-[4-(propan-2-yl)phenyl]ethanol.

Scientific Research Applications

(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol is utilized in various scientific research fields:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Employed in the production of pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Mechanism of Action

The mechanism by which (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-chloro-1-[4-(propan-2-yl)phenyl]ethanone: Lacks the hydroxyl group, leading to different reactivity and applications.

    1-[4-(propan-2-yl)phenyl]ethanol: Lacks the chlorine atom, resulting in different chemical behavior.

Uniqueness

(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes. Its combination of functional groups also allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

(1S)-2-chloro-1-(4-propan-2-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHPUCNTAHSKSY-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.